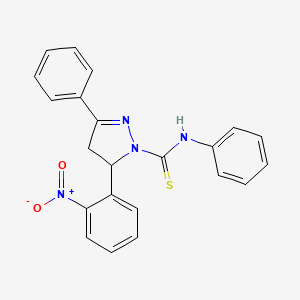
5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitrophenyl group, a diphenyl group, and a carbothioamide group attached to a dihydropyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with acetophenone under acidic conditions to yield the dihydropyrazole ring. The final step involves the reaction of the dihydropyrazole with phenyl isothiocyanate to introduce the carbothioamide group .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Cyclization: The dihydropyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being investigated for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes and receptors. The dihydropyrazole ring and carbothioamide group may also contribute to the compound’s effects by stabilizing the molecule and enhancing its binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar compounds to 5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE include other pyrazole derivatives with different substituents. For example:
5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Contains a nitrophenyl group.
5-(2-AMINOPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Contains an aminophenyl group instead of a nitrophenyl group.
5-(2-METHOXYPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Contains a methoxyphenyl group instead of a nitrophenyl group.
The uniqueness of 5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C22H18N4O2S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C22H18N4O2S/c27-26(28)20-14-8-7-13-18(20)21-15-19(16-9-3-1-4-10-16)24-25(21)22(29)23-17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,29) |
Clave InChI |
DJTZIAJMJBLZNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


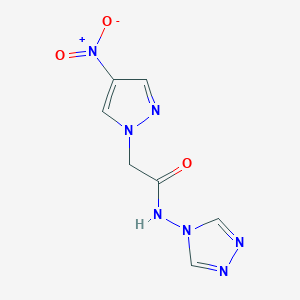
![10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B14942888.png)
![4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B14942895.png)
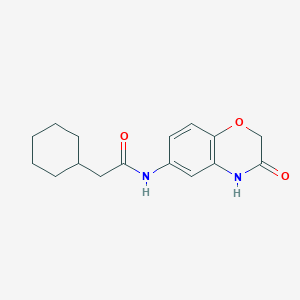
![N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942904.png)
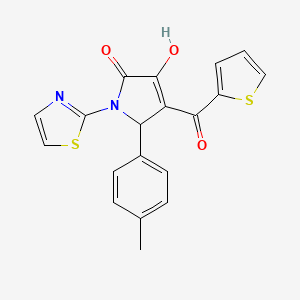
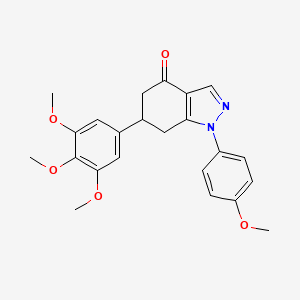
![1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942925.png)
![Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)-](/img/structure/B14942941.png)
![5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942951.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14942958.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14942962.png)
![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)
